molecular formula C19H24N2O B5507925 3-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-2,7,8-TRIMETHYLQUINOLIN-4-OL

3-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-2,7,8-TRIMETHYLQUINOLIN-4-OL

Cat. No.: B5507925
M. Wt: 296.4 g/mol
InChI Key: PDTAZOCERJJOKM-UHFFFAOYSA-N
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Description

3-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-2,7,8-TRIMETHYLQUINOLIN-4-OL is a complex organic compound with a unique structure that includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-2,7,8-TRIMETHYLQUINOLIN-4-OL typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Trimethyl Groups: Methylation of the quinoline core can be performed using methyl iodide and a strong base such as sodium hydride.

    Attachment of the Bis(prop-2-en-1-yl)amino Group: This step involves the reaction of the quinoline derivative with bis(prop-2-en-1-yl)amine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-2,7,8-TRIMETHYLQUINOLIN-4-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-2,7,8-TRIMETHYLQUINOLIN-4-OL has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-2,7,8-TRIMETHYLQUINOLIN-4-OL involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer effects could be related to the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 2-methylquinoline and 4-hydroxyquinoline share structural similarities.

    Bis(alkyl)amino Compounds: Similar compounds include bis(allyl)amine and bis(methyl)amine.

Uniqueness

3-{[BIS(PROP-2-EN-1-YL)AMINO]METHYL}-2,7,8-TRIMETHYLQUINOLIN-4-OL is unique due to the combination of its quinoline core with the bis(prop-2-en-1-yl)amino group, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

3-[[bis(prop-2-enyl)amino]methyl]-2,7,8-trimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-6-10-21(11-7-2)12-17-15(5)20-18-14(4)13(3)8-9-16(18)19(17)22/h6-9H,1-2,10-12H2,3-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTAZOCERJJOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN(CC=C)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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